molecular formula C8H7NO2 B6234026 2-hydroxy-2-(2-hydroxyphenyl)acetonitrile CAS No. 13312-85-1

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile

Cat. No. B6234026
CAS RN: 13312-85-1
M. Wt: 149.1
InChI Key:
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Description

2-Hydroxy-2-(2-hydroxyphenyl)acetonitrile, commonly referred to as H2HPA, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. H2HPA is a versatile intermediate that can be used in a variety of synthetic pathways, and can be used as a starting material in the synthesis of many biologically active compounds. It has been used in the synthesis of drugs, dyes, and other compounds, and has been studied for its potential applications in the areas of drug delivery, drug design, and biochemistry.

Scientific Research Applications

H2HPA has been studied for its potential applications in the fields of drug delivery, drug design, and biochemistry. It has been used as a starting material in the synthesis of drugs, dyes, and other compounds. It has also been studied for its potential use in the synthesis of peptides, proteins, and other biological macromolecules.

Mechanism of Action

H2HPA is an intermediate in the synthesis of many biologically active compounds. It acts as a nucleophile, reacting with electrophiles to form covalent bonds. This reaction is reversible and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
H2HPA has been studied for its potential effects on the biochemical and physiological processes of cells. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been found to modulate the activity of certain receptors, such as the opioid receptor, and to modulate the levels of certain hormones, such as epinephrine.

Advantages and Limitations for Lab Experiments

H2HPA is a versatile intermediate that can be used in a variety of synthetic pathways. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is toxic and should be handled with care.

Future Directions

H2HPA has a wide range of potential applications in the fields of drug delivery, drug design, and biochemistry. Future research should focus on the development of new synthetic methods for the synthesis of H2HPA, as well as the development of new applications for this compound. In addition, further research should be conducted to investigate the potential effects of H2HPA on the biochemical and physiological processes of cells. Finally, further research should be conducted to investigate the potential toxicity of H2HPA and its effects on human health.

Synthesis Methods

H2HPA can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of 2-hydroxy-2-(2-hydroxyphenyl)acetic acid with sodium cyanide in an aqueous solution. The reaction is carried out at room temperature and requires a catalyst. This method is simple and efficient, and yields high yields of H2HPA. Other methods of synthesis, such as the reaction of 2-hydroxy-2-(2-hydroxyphenyl)acetic acid with an alkali metal cyanide, can also be used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-2-(2-hydroxyphenyl)acetonitrile involves the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base to form 2-(2-hydroxyphenyl)acetonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "malononitrile", "base", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde (1.0 equivalent) and malononitrile (2.0 equivalents) in ethanol.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting solid and wash with ethanol to obtain 2-(2-hydroxyphenyl)acetonitrile.", "Step 4: Dissolve 2-(2-hydroxyphenyl)acetonitrile in ethanol and add hydroxylamine hydrochloride (1.2 equivalents).", "Step 5: Heat the reaction mixture at reflux for several hours.", "Step 6: Cool the reaction mixture and filter the resulting solid.", "Step 7: Wash the solid with ethanol and dry to obtain 2-hydroxy-2-(2-hydroxyphenyl)acetonitrile." ] }

CAS RN

13312-85-1

Product Name

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile

Molecular Formula

C8H7NO2

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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